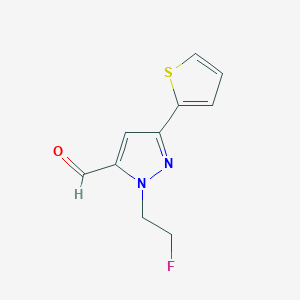
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9FN2OS and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a thiophene moiety and a fluoroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its mechanisms and applications remain limited.
The compound has the following chemical properties:
- Molecular Formula : C10H10FN3OS
- Molecular Weight : 239.27 g/mol
- CAS Number : 2098070-08-5
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
- Introduction of the Fluoroethyl Group : Alkylation using fluoroethyl halides.
- Attachment of the Thiophene Ring : Cross-coupling reactions with thiophene derivatives.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with this compound have not been extensively documented, but related compounds provide insights into potential effects.
Table 1: Biological Activities of Related Pyrazole Compounds
Case Studies and Research Findings
Recent studies have explored the biological activity of various pyrazole derivatives, revealing significant findings:
- Anti-inflammatory Activity : Compounds similar to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole have shown promising anti-inflammatory effects. For instance, certain pyrazoles were reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly .
- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can exhibit antimicrobial activity against pathogens like E. coli and S. aureus. The presence of specific substituents enhances this activity, suggesting that modifications to the structure could optimize efficacy .
- Anticancer Potential : Some studies have indicated that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. However, specific data on this compound is lacking .
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to elucidate their binding affinities to various biological targets. These studies suggest that structural modifications can significantly impact the binding efficacy and selectivity towards specific enzymes or receptors, which may also apply to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-3-4-13-8(7-14)6-9(12-13)10-2-1-5-15-10/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRXTVOBWQDMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















